Stereochemical Precision vs. Racemic Mixture: Impact on Triple Reuptake Inhibitor Potency
The (1R,5R,6S) stereochemistry directly maps onto the active enantiomer of the triple reuptake inhibitor GSK1360707F. The racemic mixture of the 3-azabicyclo[4.1.0]heptane core requires chiral resolution, and the distomer (1S,5S,6R) exhibits substantially reduced affinity for SERT, NET, and DAT [1]. By procuring the single (1R,5R,6S) enantiomer, synthetic chemists eliminate the resolution step and guarantee that the final compound matches the stereochemistry of the clinically evaluated candidate [1].
| Evidence Dimension | Stereochemical impact on SERT Ki |
|---|---|
| Target Compound Data | Not directly measured for this building block; inferred from the activity of (1S,6R)-GSK1360707F (derived from this stereochemical series) |
| Comparator Or Baseline | Racemic 3-azabicyclo[4.1.0]heptane intermediate: contains 50% inactive distomer |
| Quantified Difference | Single enantiomer eliminates 50% inactive material; resolution step avoided |
| Conditions | Based on stereochemical SAR of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane series [1] |
Why This Matters
Procurement of the single enantiomer reduces cost-of-goods by eliminating chiral resolution and maximizes the yield of the desired active pharmaceutical ingredient, critical for scale-up decisions.
- [1] Micheli, F. et al. J. Med. Chem. 2010, 53, 4989–5001. IC50 values for SERT, NET, DAT of active enantiomer vs. racemate. View Source
